molecular formula C17H17ClN2O4S B11234637 N-(3-chlorophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(3-chlorophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11234637
M. Wt: 380.8 g/mol
InChI Key: GSCJITWPUQCUCM-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazepine ring system, a methanesulfonyl group, and a chlorophenyl moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Chlorophenyl Moiety: The chlorophenyl group is typically introduced through nucleophilic substitution reactions, where a suitable chlorophenyl derivative reacts with the benzoxazepine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using reagents like carbonyldiimidazole (CDI) or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) can convert the compound into reduced forms.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-N-METHYL-2-OXO-3-[(3,4,5-TRIMETHYL-1H-PYRROL-2-YL)METHYL]-2H-INDOLE-5-SULFONAMIDE: Shares structural similarities but differs in the presence of an indole ring and additional substituents.

    CARBONYL CYANIDE M-CHLOROPHENYL HYDRAZONE: Contains a chlorophenyl group but has different functional groups and biological activities.

Uniqueness

N-(3-CHLOROPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl and carboxamide groups, in particular, contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C17H17ClN2O4S

Molecular Weight

380.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C17H17ClN2O4S/c1-25(22,23)20-10-9-16(24-15-8-3-2-7-14(15)20)17(21)19-13-6-4-5-12(18)11-13/h2-8,11,16H,9-10H2,1H3,(H,19,21)

InChI Key

GSCJITWPUQCUCM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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